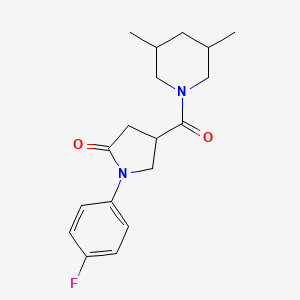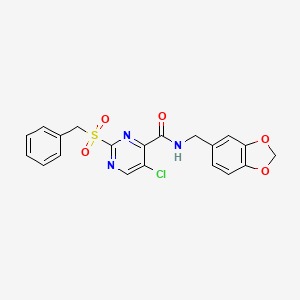![molecular formula C26H27NO8 B11121640 2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-3-methylbutanoic acid](/img/structure/B11121640.png)
2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the IUPAC name 2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-3-methylbutanoic acid , belongs to the class of 2H-1,5-benzodioxepins . Its molecular formula is C₉H₁₀O₂ , and its molecular weight is approximately 150.17 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. While I don’t have specific details on the exact synthetic pathway, it likely includes reactions such as esterification, amidation, and cyclization.
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions. Researchers and pharmaceutical companies may employ various strategies to achieve high yields and purity.
Chemical Reactions Analysis
Reactions:: This compound can undergo various chemical reactions, including:
Oxidation: Oxidative processes may lead to the formation of different functional groups.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substituents can be replaced by other groups.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, ROH).
Major Products:: The specific products formed depend on reaction conditions and substituents present. Detailed studies would be needed to identify major products.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit pharmacological properties, making it relevant for drug development.
Chemistry: Researchers may study its reactivity and use it as a building block.
Biology: Investigations into its biological effects could reveal potential therapeutic targets.
Industry: It may find use in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains elusive without specific research data. understanding its interactions with cellular targets and pathways is crucial for therapeutic applications.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers can compare this compound’s structure, reactivity, and properties with related molecules to highlight its uniqueness.
Properties
Molecular Formula |
C26H27NO8 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2R)-2-[[2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H27NO8/c1-14(2)24(26(30)31)27-22(28)13-34-17-6-7-18-20(12-17)35-15(3)23(25(18)29)16-5-8-19-21(11-16)33-10-4-9-32-19/h5-8,11-12,14,24H,4,9-10,13H2,1-3H3,(H,27,28)(H,30,31)/t24-/m1/s1 |
InChI Key |
AJPHCNPBBKICTI-XMMPIXPASA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N[C@H](C(C)C)C(=O)O)C3=CC4=C(C=C3)OCCCO4 |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NC(C(C)C)C(=O)O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121559.png)
![5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121562.png)
![2-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11121569.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11121573.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11121577.png)
![(5Z)-5-(4-ethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121579.png)
![{(4S)-1-[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B11121586.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11121595.png)
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide](/img/structure/B11121598.png)


![Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11121634.png)
![1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11121638.png)
